Potent and Selective Inhibition of Human Monoamine Oxidase A (MAO-A) with Nanomolar Potency vs. Fenamic Acid
2-((4-Hydroxyphenyl)amino)benzoic acid (CAS 98156-55-9) exhibits potent inhibition of human recombinant MAO-A with an IC50 of 18 nM, as determined using 5-hydroxytryptamine substrate in Sf9 cell-expressed enzyme [1]. In contrast, the parent compound fenamic acid (N-phenylanthranilic acid, CAS 91-40-7) lacks reported MAO-A inhibitory activity, with its primary enzyme targets being carbonic anhydrase isoforms (Ki = 38 nM for CA II) [2]. This represents a functional target shift of >200-fold in potency profile attributable to the 4-hydroxyphenyl substitution.
| Evidence Dimension | MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | Fenamic acid (N-phenylanthranilic acid): no reported MAO-A inhibition; primary activity is carbonic anhydrase II inhibition (Ki = 38 nM) |
| Quantified Difference | Target shift from carbonic anhydrase to MAO-A; target compound IC50 = 18 nM vs. comparator inactive on MAO-A |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; H2O2 production assay after 1 hr |
Why This Matters
For researchers studying monoaminergic neurotransmission or neurodegenerative disorders, this compound provides a selective MAO-A tool compound with nanomolar potency, whereas generic fenamic acid would be unsuitable and potentially confound results due to carbonic anhydrase off-target effects.
- [1] BindingDB Entry BDBM50075945 (CHEMBL3415815). BindingDB, University of California San Diego, accessed 2026. IC50: 18 nM for human MAO-A. View Source
- [2] BindingDB Entry BDBM50337278 (CHEMBL23832) for N-phenylanthranilic acid. BindingDB, University of California San Diego, accessed 2026. Ki: 38 nM for human carbonic anhydrase II. View Source
